molecular formula C11H16N2O4S B1448081 N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide CAS No. 1427379-36-9

N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B1448081
CAS No.: 1427379-36-9
M. Wt: 272.32 g/mol
InChI Key: FXJCDQDADWPWHN-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxy-3-sulfamoylphenyl)ethyl]acetamide is a chemical compound of interest in medicinal chemistry and biochemical research. Compounds featuring both acetamide and sulfonamide functional groups are known to be valuable scaffolds in drug discovery, often associated with diverse biological activities . Sulfonamide derivatives, in particular, are widely investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer agents . The specific structure of this compound, which incorporates a methoxyphenyl core, suggests potential for use as an intermediate in organic synthesis or as a building block for the development of more complex molecules for pharmacological studies . Researchers may utilize this compound in the design and synthesis of novel sulfonamide-based ligands to explore interactions with biological targets. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-8(14)13-6-5-9-3-4-10(17-2)11(7-9)18(12,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJCDQDADWPWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview from Patent Literature

A key reference for the preparation of compounds structurally similar to N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide is found in patent WO2007086074A2, which describes the preparation of intermediates related to R (-) tamsulosin hydrochloride. This patent outlines a multi-step synthesis involving:

  • Step (i): Reaction of a precursor amine with a haloacetyl halide (preferably chloroacetyl chloride) in the presence of a base such as triethylamine and a halogenated solvent like chloroform at low temperature (0 to 5 °C). This step yields a haloacetamide intermediate.

  • Step (ii): Treatment of this intermediate with chlorosulfonic acid at low temperature (-5 to -10 °C), followed by reaction with ammonia (preferably liquor ammonia) at 10 to 20 °C to introduce the sulfamoyl group, converting the intermediate into an amino sulfonyl derivative.

  • Step (iii): Condensation of the amino sulfonyl intermediate with a phenol derivative (such as 2-ethoxy phenol) in the presence of an inorganic base (preferably sodium hydroxide) in water or mixed solvents (e.g., tetrahydrofuran or dioxane mixtures) to form the final sulfonamide structure.

  • Step (iv): Optional reduction using borane complexes (e.g., borane-dimethylsulfoxide) for further functional group modifications.

The process is noted for its industrial scalability, good yields (73% for the intermediate with 92% purity), and eco-friendliness due to minimal organic solvent use and easy reagent handling.

Step Reagents/Conditions Purpose Notes
(i) Haloacetyl halide (chloroacetyl chloride), triethylamine, chloroform, 0-5 °C Formation of haloacetamide intermediate Base neutralizes acid by-products
(ii) Chlorosulfonic acid, ammonia, -5 to 20 °C Sulfamoylation to introduce sulfonamide group Ammonia source: liquor ammonia preferred
(iii) 2-ethoxy phenol, sodium hydroxide, water or mixed solvents Formation of aryl ether linkage and sulfonamide Solvent choice affects yield and purity
(iv) Borane-dimethylsulfoxide (optional) Reduction step if needed Facilitates further functionalization

Copper-Catalyzed Sulfonamide Synthesis in Green Solvents

Recent advances in sulfonamide synthesis emphasize green chemistry approaches. A study from The Hong Kong Polytechnic University reports a copper-catalyzed one-step synthesis of functionalized aryl sulfonamides using sodium aryl sulfinates and amines in green solvents such as γ-valerolactone, isopropyl acetate, or n-butyl acetate with acetic acid. This method tolerates diverse functional groups, including acetamide substituents, which are relevant to this compound.

Key features of this method include:

  • Use of stable, inexpensive commodity chemicals (sodium aryl sulfinates and amines).

  • Copper salt catalyst (e.g., CuBr2) and oxidant potassium persulfate (K2S2O8) facilitate radical coupling between sulfonyl and anilinium radicals.

  • Reaction conditions typically at 60 °C for 12 hours in a mixture of acetic acid and green solvents.

  • High functional group tolerance, including methoxy and acetamide groups.

  • Environmentally benign solvents and mild conditions improve safety and sustainability.

The optimization data (Table 1 from the study) show that the best yields (~73%) were obtained using K2S2O8 as oxidant, acetic acid mixed with dimethoxyethane (DME) as solvent, and additives like sodium pyrophosphate to enhance the reaction.

Entry Oxidant Solvent Additives Yield (%)
1 None DMSO None 8
2 K2S2O8 DMSO None 21
5 K2S2O8 THF None 38
7 K2S2O8 Acetic acid None 40
8 K2S2O8 Acetic acid / DME (3:2) None 70
9 K2S2O8 Acetic acid / DME (3:2) Na4P2O7 73

This method is particularly relevant for preparing sulfonamide compounds with acetamide groups, providing a more direct and environmentally friendly route compared to classical sulfonyl chloride and amine coupling.

Comparative Analysis of Preparation Methods

Aspect Patent Multi-step Process Copper-Catalyzed One-step Process
Starting Materials Amine precursor, haloacetyl halide, chlorosulfonic acid Sodium aryl sulfinates, amines
Reaction Steps Multiple (haloacetamide formation, sulfamoylation, condensation) One-step radical coupling
Catalysts/Reagents Triethylamine, chlorosulfonic acid, ammonia, borane complex Copper salt catalyst, oxidant (K2S2O8)
Solvents Chloroform, water, tetrahydrofuran/dioxane mixtures Green solvents (γ-valerolactone, DME, acetic acid)
Temperature 0 to 20 °C for various steps ~60 °C
Yield and Purity Intermediate yield ~73%, purity ~92% Yield up to 73% under optimized conditions
Industrial Scalability High, due to easy handling reagents and eco-friendly process Promising, due to mild conditions and green solvents
Environmental Impact Low organic solvent waste, eco-friendly Green solvents, less toxic reagents

Research Findings and Notes

  • The patent method emphasizes a controlled, stepwise approach suitable for industrial scale, with careful temperature control and use of common reagents to achieve high purity and yield.

  • The copper-catalyzed method introduces a novel radical pathway for sulfonamide formation, expanding substrate scope and functional group tolerance, especially useful for compounds bearing acetamide and methoxy substituents.

  • Both methods avoid the use of hazardous reagents like lithium hydride or aluminum hydride, improving safety.

  • The copper-catalyzed method represents a greener alternative, aligning with modern sustainable chemistry goals.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfamoyl-Containing Acetamides

  • (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (): Structural Differences: Incorporates a tetrahydrofuran-derived sulfamoyl group instead of a phenyl-bound sulfamoyl. Properties: Melting point 174–176°C; molecular weight 299.34 g/mol. The cyclic ether moiety may improve metabolic stability compared to the target compound. Synthesis: Prepared via acetylation of a sulfonamide intermediate in ethanol .
  • 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (): Structural Differences: Features an oxazole ring and methoxyphenoxy group. Applications: Potential antimicrobial or enzyme inhibitory activity due to heterocyclic components .

Methoxy-Substituted Acetamides

  • N-[2-(4-Methoxyphenoxy)ethyl]acetamide (): Structural Differences: Lacks the sulfamoyl group; instead, a methoxyphenoxy group is present. Properties: Molecular weight 209.24 g/mol (lower than the target compound due to absence of sulfamoyl). Reduced polarity may enhance membrane permeability .
  • N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (2-Methylmelatonin, ):

    • Structural Differences : Indole ring replaces the phenyl group; methyl and methoxy substituents on indole.
    • Applications : Melatonergic activity (sleep regulation) due to structural similarity to melatonin .

Melatonergic Ligands with Acetamide Moieties

  • UCM765 and UCM924 ():
    • Structural Differences : Feature diarylamine cores with halogen (Br, F) and methoxy groups instead of sulfamoyl.
    • Properties : Improved metabolic stability and water solubility.
    • Activities : MT2 receptor partial agonism, sleep-inducing, and anxiolytic effects in rodents .

Chlorinated and Nitro-Substituted Acetamides

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():

    • Structural Differences : Chloro and nitro groups on the phenyl ring; methylsulfonyl instead of sulfamoyl.
    • Synthesis : Prepared via acetic anhydride acetylation.
    • Applications : Intermediate for sulfur-containing heterocycles; nitro group may confer reactivity in further syntheses .
  • N-(3-Chloro-4-hydroxyphenyl)acetamide (): Structural Differences: Chloro and hydroxyl groups; lacks sulfamoyl.

Indole-Containing Acetamides

  • N-(2-(1H-Indol-3-yl)ethyl)acetamide (N-Acetyltryptamine, ):

    • Structural Differences : Indole ring instead of substituted phenyl.
    • Activities : Antimicrobial activity against Ralstonia solanacearum; synergistic effect with edeine A .
  • (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (): Structural Differences: Dihydroindolone core with a hydroxyl group. Activities: No cytotoxicity against SMMC-7721 or HeLa cells, suggesting selectivity in bioactivity .

Table 1: Key Properties of Selected Acetamides

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Activities Reference
Target Compound 4-Methoxy-3-sulfamoylphenyl ~289.07*
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Tetrahydrofuran-sulfamoyl 299.34 174–176 Intermediate in heterocycle synthesis
UCM765 3-Methoxy, phenylamino MT2 agonism, sleep-inducing
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitro, methylsulfonyl Heterocyclic intermediate
N-Acetyltryptamine Indole-3-yl 202.25 Antimicrobial

*Calculated based on formula C₁₁H₁₇N₂O₅S.

Q & A

Q. How can proteomic profiling elucidate the mechanism of action?

  • Methodological Answer :
  • TMT labeling : Quantify protein expression changes in treated vs. untreated cells via LC-MS/MS .
  • Pathway enrichment : Use DAVID or STRING to identify dysregulated pathways (e.g., apoptosis, hypoxia response) .
  • Target validation : siRNA knockdown of candidate proteins (e.g., CA IX) to confirm functional relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide
Reactant of Route 2
N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide

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